Bis-sulfone-PEG3-azide

説明

The exact mass of the compound this compound is 700.22367121 g/mol and the complexity rating of the compound is 1180. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

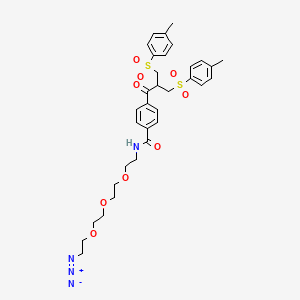

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N4O9S2/c1-25-3-11-30(12-4-25)47(40,41)23-29(24-48(42,43)31-13-5-26(2)6-14-31)32(38)27-7-9-28(10-8-27)33(39)35-15-17-44-19-21-46-22-20-45-18-16-36-37-34/h3-14,29H,15-24H2,1-2H3,(H,35,39) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFVUCCDSQHREM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N4O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001101530 |

Source

|

| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802908-01-5 |

Source

|

| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802908-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-[(4-methylphenyl)sulfonyl]-2-[[(4-methylphenyl)sulfonyl]methyl]-1-oxopropyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001101530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone-PEG3-azide: A Versatile Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG3-azide is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly for the site-specific synthesis of antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed experimental protocols for its application. By leveraging a bis-sulfone moiety for disulfide rebridging and a terminal azide (B81097) for bioorthogonal click chemistry, this linker enables the production of homogenous and stable ADCs with a defined drug-to-antibody ratio (DAR).[1][2] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility of the resulting conjugate.[2] This document serves as a resource for researchers and drug developers seeking to utilize this compound for the creation of next-generation targeted therapeutics.

Introduction

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker used to attach the cytotoxic payload to the monoclonal antibody.[3] Traditional conjugation methods often result in heterogeneous mixtures with variable drug-to-antibody ratios (DARs), which can lead to unpredictable pharmacokinetics and toxicity.[3]

This compound addresses these challenges by enabling a two-step, site-specific conjugation strategy.[1][4] The bis-sulfone group selectively reacts with the two cysteine thiols exposed upon reduction of a native disulfide bond in the antibody's hinge region, effectively rebridging the connection.[3][5] This is followed by the attachment of a drug molecule via the azide group using highly efficient and bioorthogonal click chemistry.[1][2][4] The result is a homogenous ADC with a precisely controlled DAR, typically of 4, leading to improved stability and therapeutic index.[5]

Chemical Properties and Structure

This compound is a versatile chemical linker characterized by three key functional components: a bis-sulfone group, a triethylene glycol (PEG3) spacer, and a terminal azide group.[2]

| Property | Value | Reference |

| Chemical Formula | C₃₃H₄₀N₄O₉S₂ | [6] |

| Molecular Weight | 700.82 g/mol | [2][7] |

| CAS Number | 1802908-01-5 | [6][7] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO | [7] |

| Storage | -20°C for long-term storage | [1][8] |

Structure:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:1802908-01-5 | AxisPharm [axispharm.com]

- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. This compound | C33H40N4O9S2 | CID 102514781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. This compound, 1802908-01-5 | BroadPharm [broadpharm.com]

- 8. This compound | TargetMol [targetmol.com]

Bis-sulfone-PEG3-azide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG3-azide, a heterobifunctional crosslinker integral to modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, core properties, mechanism of action, and detailed experimental protocols for its application.

Core Chemical Structure and Functionality

This compound is a precisely engineered molecule featuring three key functional domains:

-

A Thiol-Reactive Bis-sulfone Group: This moiety serves as a bridging agent for sulfhydryl groups. It is particularly effective for re-bridging native disulfide bonds in proteins, such as antibodies, after mild reduction. The reaction proceeds via a rapid and stable bis-alkylation, offering a site-specific conjugation strategy that preserves the protein's structural integrity.

-

A Hydrophilic PEG3 Spacer: A triethylene glycol (PEG3) linker separates the two reactive ends. This spacer enhances the compound's aqueous solubility and flexibility, which can reduce steric hindrance during conjugation and improve the pharmacokinetic properties of the final bioconjugate.[1][2]

-

An Azide (B81097) Group for Click Chemistry: The terminal azide (N₃) group is a versatile handle for "click" chemistry. It allows for the efficient and highly specific covalent attachment of a second molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or an imaging agent) that bears a corresponding alkyne group. This reaction can be performed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]

The IUPAC name for this compound is N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide.[5]

Physicochemical Properties

Quantitative data for this compound are summarized in the table below, providing key parameters for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 1802908-01-5 | [1][5][6] |

| Molecular Formula | C₃₃H₄₀N₄O₉S₂ | [5] |

| Molecular Weight | ~700.8 g/mol | [1][5] |

| Exact Mass | 700.22367121 Da | [5] |

| Purity | Typically ≥95% | [1][6] |

| Appearance | Colorless to light yellow liquid | [1] |

| Storage Conditions | Recommended at -20°C for long-term storage. Can be stored at -80°C for up to 6 months. | [1][4][6] |

| Solubility | Soluble in DMSO, DMF, and other common organic solvents. Enhanced water solubility due to the PEG spacer. | [1] |

Mechanism of Action and Reaction Schematic

The utility of this compound lies in its two distinct and orthogonal reaction capabilities, enabling a sequential, two-step conjugation process.

Step 1: Thiol-Reactive Disulfide Bridging The conjugation process is initiated by the reaction of the bis-sulfone group with sulfhydryl moieties. In a typical application with an antibody, interchain disulfide bonds are first mildly reduced to yield free thiol (-SH) pairs. The bis-sulfone linker then reacts in a sequential Michael addition-elimination mechanism, resulting in a stable, covalent bridge that re-links the polypeptide chains. This process is highly efficient and helps maintain the overall structure of the antibody.

Step 2: Azide-Alkyne Click Chemistry Once the linker is attached to the primary biomolecule (e.g., an antibody), the terminal azide group becomes available for the second conjugation step. An alkyne-modified payload, such as a cytotoxic drug, can be "clicked" onto the azide, forming a stable triazole linkage. This reaction is known for its high yield, specificity, and biocompatibility, as it proceeds with minimal side reactions under mild conditions.[4]

The logical workflow for creating an Antibody-Drug Conjugate (ADC) using this linker is depicted below.

Detailed Experimental Protocols

The following sections provide generalized yet detailed protocols for the two key stages of conjugation using this compound. Researchers should optimize buffer conditions, concentrations, and reaction times for their specific biomolecules and payloads.

Protocol 1: Conjugation of Linker to an Antibody

This protocol describes the reduction of antibody disulfide bonds and subsequent conjugation with the bis-sulfone linker.

A. Materials and Reagents:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM stock).

-

This compound linker dissolved in a compatible organic solvent (e.g., DMSO) at a stock concentration of 10-20 mM.

-

Quenching Reagent: N-acetyl-L-cysteine (NAC) solution (e.g., 100 mM stock).

-

Reaction Buffer: A phosphate (B84403) or borate (B1201080) buffer, pH 7.5-8.0, containing an aminopolycarboxylate-based chelating agent (e.g., 1 mM DTPA) to prevent re-oxidation.

-

Purification System: Size-exclusion chromatography (SEC) column or dialysis cassette suitable for protein purification.

B. Experimental Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.

-

Reduction Step: Add a 2.0 to 2.5 molar excess of TCEP per disulfide bond to be reduced. For a typical IgG1, this targets the interchain disulfides. Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

-

Linker Conjugation: Add a 3 to 5 molar excess of the this compound linker solution to the reduced antibody. The final concentration of the organic solvent (e.g., DMSO) should not exceed 10% (v/v) to maintain protein stability.

-

Incubation: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or 4°C overnight with gentle agitation.

-

Quenching: Add a 10-fold molar excess of N-acetyl-cysteine (relative to the linker) to quench any unreacted bis-sulfone groups. Incubate for 30 minutes at room temperature.

-

Purification: Remove the excess linker and other small molecules by purifying the antibody-linker conjugate using an appropriate SEC column (e.g., Sephadex G-25) or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).

-

Characterization: Confirm successful conjugation and determine the linker-to-antibody ratio (LAR) using methods such as Hydrophobic Interaction Chromatography (HIC-HPLC) or Mass Spectrometry (MS).

Protocol 2: Click Chemistry for Payload Attachment

This protocol outlines the copper-catalyzed click reaction (CuAAC) to attach an alkyne-modified payload to the azide-functionalized antibody.

A. Materials and Reagents:

-

Purified antibody-linker conjugate from Protocol 1.

-

Alkyne-modified payload dissolved in a compatible solvent (e.g., DMSO).

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM stock in water).

-

Reducing Agent for Copper: Sodium Ascorbate (B8700270) solution (e.g., 250 mM stock, freshly prepared in water).

-

Copper Ligand: A copper-chelating ligand such as THPTA or BTTAA (e.g., 100 mM stock in water/DMSO).

-

Purification System: SEC column or dialysis cassette.

B. Experimental Procedure:

-

Reaction Setup: In a reaction vessel, combine the purified antibody-linker conjugate with the alkyne-payload. A 5 to 10-fold molar excess of the payload over the antibody is typically used.

-

Catalyst Preparation (Pre-mixing): In a separate tube, mix the CuSO₄ solution with the copper ligand (at a 1:5 molar ratio of Cu:Ligand). Add the sodium ascorbate solution (a 10-fold excess over copper) to reduce Cu(II) to the active Cu(I) state. The solution should turn colorless or light yellow.

-

Click Reaction: Add the prepared copper-catalyst mixture to the antibody/payload solution. The final concentration of copper is typically between 0.2 and 1 mM.

-

Incubation: Allow the reaction to proceed for 2-12 hours at room temperature, protected from light.

-

Purification: Purify the final Antibody-Drug Conjugate (ADC) to remove the catalyst, excess payload, and other reagents using SEC or dialysis.

-

Final Characterization: Analyze the purified ADC to determine the final Drug-to-Antibody Ratio (DAR), aggregation levels (by SEC), and purity (by HIC-HPLC and SDS-PAGE).

By providing a stable, site-specific bridge for antibodies and a versatile handle for payload attachment, this compound stands as a powerful tool in the construction of next-generation bioconjugates.[1][3][4]

References

- 1. This compound | CAS:1802908-01-5 | AxisPharm [axispharm.com]

- 2. Bis-sulfone-sulfo-PEG3-azide | CAS:1835759-74-4 | AxisPharm [axispharm.com]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | C33H40N4O9S2 | CID 102514781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 1802908-01-5 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Synthesis and Characterization of Bis-sulfone-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Bis-sulfone-PEG3-azide, a heterobifunctional linker critical in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs). This document details a plausible multi-step synthetic pathway, outlines comprehensive experimental protocols, and presents methods for the thorough characterization of the final product and its intermediates. The guide is intended to equip researchers and drug development professionals with the necessary information to produce and validate this versatile linker for their specific applications.

Introduction

This compound is a key chemical entity employed as a cleavable linker in the construction of ADCs. Its unique architecture, featuring a bis-sulfone moiety for selective reaction with thiols, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal azide (B81097) group for "click" chemistry, offers a powerful tool for conjugating cytotoxic payloads to monoclonal antibodies. The bis-sulfone group can react with the two free thiols generated from a reduced interchain disulfide bond in an antibody, effectively re-bridging the structure. The PEG3 spacer enhances solubility and reduces steric hindrance, while the azide handle allows for the efficient and specific attachment of a payload via copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions.[1] This guide will delineate a robust synthetic route and the analytical methods required to ensure the production of high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1802908-01-5 | [1] |

| Molecular Formula | C₃₃H₄₀N₄O₉S₂ | [1] |

| Molecular Weight | 700.82 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO and other organic solvents | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Synthesis Workflow

The synthesis of this compound can be conceptualized as a three-stage process. The first stage involves the preparation of the bis-sulfone-containing carboxylic acid headgroup. The second stage is the synthesis of the amino-PEG3-azide linker. The final stage is the amide coupling of these two fragments to yield the target molecule.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Bis-((p-tolylsulfonyl)methyl)propanoic Acid

Stage 2: Synthesis of 1-Amino-11-azido-3,6,9-trioxaundecane

This synthesis can be achieved from commercially available starting materials in a multi-step process.

4.2.1. Materials

-

1,11-dibromo-3,6,9-trioxaundecane or a suitable di-activated triethylene glycol derivative

-

Sodium azide (NaN₃)

-

Appropriate protecting groups for the hydroxyl or amino functionality (e.g., tert-butyldimethylsilyl chloride)

-

Reducing agent (e.g., triphenylphosphine (B44618) for Staudinger reaction or lithium aluminum hydride)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

4.2.2. Procedure (Illustrative)

-

Monosubstitution: React 1,11-dibromo-3,6,9-trioxaundecane with one equivalent of sodium azide in DMF to achieve mono-azidation. This step requires careful control of stoichiometry and reaction conditions to minimize the formation of the di-azide byproduct.

-

Protection: The remaining bromo or a resulting hydroxyl group is then protected. For instance, if a diol is used as a starting material, one hydroxyl group can be selectively protected.

-

Second Azidation: The other terminal group is then converted to an azide.

-

Deprotection: The protecting group is removed.

-

Selective Reduction: One of the azide groups is selectively reduced to an amine. The Staudinger reaction using triphenylphosphine followed by hydrolysis is a common method for this transformation.[3]

Purification: The product is purified by column chromatography on silica gel.

Stage 3: Amide Coupling and Final Purification

4.3.1. Materials

-

Bis-((p-tolylsulfonyl)methyl)propanoic acid

-

1-Amino-11-azido-3,6,9-trioxaundecane

-

Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt).[4][5]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvents: Anhydrous DCM or DMF

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

4.3.2. Procedure

-

Activation of Carboxylic Acid: Dissolve Bis-((p-tolylsulfonyl)methyl)propanoic acid in anhydrous DCM or DMF. Add EDC (1.2 equivalents) and NHS (1.2 equivalents). Stir the mixture at room temperature for 1-2 hours to form the activated NHS ester.

-

Coupling Reaction: In a separate flask, dissolve 1-Amino-11-azido-3,6,9-trioxaundecane (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DCM or DMF. Add the solution of the activated carboxylic acid dropwise to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with water. If DCM is used as the solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the tolyl groups, the methylene (B1212753) protons of the bis-sulfone backbone, the ethylene (B1197577) glycol units of the PEG3 spacer, and the methylene groups adjacent to the azide and amide functionalities. The integration of these signals should be consistent with the proposed structure.[6]

-

¹³C NMR: The carbon NMR spectrum will provide further confirmation of the carbon skeleton, with distinct signals for the aromatic carbons, the sulfonyl-adjacent carbons, the PEG carbons, and the carbonyl carbon of the amide bond.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Functional Group | ¹H Chemical Shift (ppm) (Illustrative) | ¹³C Chemical Shift (ppm) (Illustrative) |

| Aromatic protons (tolyl) | 7.2 - 7.8 | 125 - 145 |

| Methylene protons (bis-sulfone) | 3.0 - 4.0 | 50 - 65 |

| PEG3 methylene protons | 3.5 - 3.8 | 68 - 72 |

| Methylene protons (adjacent to azide) | ~3.4 | ~51 |

| Methylene protons (adjacent to amide) | ~3.5 | ~40 |

| Methyl protons (tolyl) | ~2.4 | ~21 |

| Amide proton | 7.5 - 8.5 | - |

| Carbonyl carbon (amide) | - | 165 - 175 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), should be employed to confirm the molecular weight of the product. The observed mass should correspond to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct.[7]

High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be assessed by reverse-phase HPLC. A high-purity product will exhibit a single major peak.

Application in Drug Development: Role in Signaling Pathways

This compound, as a cleavable linker, plays a crucial role in the mechanism of action of ADCs, which is intricately linked to cellular signaling pathways.

Caption: Generalized signaling pathway for ADC-mediated cell killing.

The general mechanism of action for an ADC utilizing a cleavable linker is as follows:

-

Targeting and Binding: The antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[8]

-

Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

-

Linker Cleavage: The intracellular environment of the lysosome, which is characterized by a low pH and the presence of various proteases (e.g., cathepsins), facilitates the cleavage of the linker.[9][10] The bis-sulfone linkage itself is generally stable, and cleavage in this context would refer to other cleavable moieties that could be incorporated alongside it, or the degradation of the antibody scaffold.

-

Payload Release and Action: The active cytotoxic payload is released into the cytoplasm of the cancer cell.

-

Induction of Apoptosis: The payload then interacts with its intracellular target, such as microtubules or DNA, which disrupts critical cellular processes and ultimately triggers the apoptotic signaling cascade, leading to programmed cell death.[8]

Conclusion

This compound is a sophisticated and highly valuable heterobifunctional linker for the development of next-generation bioconjugates, particularly ADCs. This technical guide has provided a detailed, albeit inferred, synthetic pathway, along with protocols for its synthesis and comprehensive characterization. A thorough understanding of its synthesis and analytical validation is paramount for its successful application in the design of targeted therapeutics. The ability to produce this linker with high purity and to understand its role in the broader context of drug delivery and action will empower researchers to advance the field of targeted cancer therapy.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. a2bchem.com [a2bchem.com]

- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 5. broadpharm.com [broadpharm.com]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enovatia.com [enovatia.com]

- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of Bis-sulfone-PEG3-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Bis-sulfone-PEG3-azide, a heterobifunctional linker integral to the advancement of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a sophisticated chemical tool designed for the precise and stable linkage of biomolecules. It is composed of three key functional components:

-

A Bis-sulfone Group: This moiety is highly reactive towards thiol groups, making it ideal for targeting cysteine residues in proteins.

-

A PEG3 Linker: A short polyethylene (B3416737) glycol spacer consisting of three ethylene (B1197577) glycol units, which enhances the solubility and biocompatibility of the resulting conjugate.[1]

-

An Azide (B81097) Group: This terminal azide provides a versatile handle for "click chemistry," allowing for the straightforward attachment of a second molecule of interest, such as a cytotoxic drug or a fluorescent probe, via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[1][2]

The primary application of this linker is in the site-specific conjugation of payloads to antibodies to create homogenous ADCs.[1][2][3][4] The bis-sulfone group enables the re-bridging of disulfide bonds within the antibody structure, leading to conjugates with a defined drug-to-antibody ratio (DAR) and enhanced stability.[5]

Core Mechanism of Action: Disulfide Re-bridging

The central mechanism of action of the bis-sulfone moiety involves a two-step process of disulfide reduction followed by bis-alkylation of the resulting free thiols.[5] This process effectively re-bridges the original disulfide bond with a stable, three-carbon thioether linkage.

Step 1: Reduction of Interchain Disulfide Bonds

Native antibodies, particularly of the IgG1 isotype, possess several interchain disulfide bonds that maintain their quaternary structure. These can be selectively reduced to yield pairs of free cysteine residues using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

Step 2: Bis-alkylation with the Bis-sulfone Moiety

Following the reduction, the this compound linker is introduced. The bis-sulfone acts as a Michael acceptor and undergoes a sequential reaction with the two proximal thiol groups.[6] This results in the formation of two stable thioether bonds, effectively cross-linking the two cysteine residues.[5] This re-bridging maintains the structural integrity of the antibody while site-specifically attaching the linker.[5]

The azide end of the linker is then available for the conjugation of a payload molecule, which is typically modified with an alkyne or a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[2][7]

Quantitative Data

The use of bis-sulfone linkers for ADC development has been shown to produce highly stable and homogenous conjugates. The following tables summarize key quantitative data from studies using similar bis-sulfone linkers.

Table 1: Conjugation Efficiency and Homogeneity

| Parameter | Value | Antibody/Fragment | Reference |

| Conversion to ADC | 78% | Trastuzumab | [2][8] |

| Resulting Average DAR | 4 | Trastuzumab | [2] |

| Homogeneity | High (single drug per Fab) | Fab from Trastuzumab | [2] |

Table 2: Stability of Bis-sulfone vs. Maleimide Conjugates

| Linker Type | Incubation Conditions | Change in DAR | Reference |

| Bis-sulfone | Artificial serum, 37°C, 120 hours | No decrease in DAR | [2] |

| Maleimide | Artificial serum, 37°C, 120 hours | Decrease in DAR | [2] |

| Sulfone (THIOMAB) | Human plasma, 37°C, 72 hours | ~20% loss of label | [9] |

| Maleimide (THIOMAB, labile site) | Human plasma, 37°C, 72 hours | ~80% loss of label | [9] |

Experimental Protocols

The following is a generalized protocol for the conjugation of a payload to an antibody using a bis-sulfone linker, based on methodologies described in the literature.[2][7] Researchers should optimize conditions for their specific antibody and payload.

Materials:

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS)

-

Reducing agent (e.g., DTT or TCEP)

-

This compound

-

Payload with a compatible click chemistry handle (e.g., DBCO-payload)

-

Reaction buffers (e.g., PBS, pH 7.4)

-

Desalting columns

-

Purification system (e.g., size exclusion or cation exchange chromatography)

Protocol:

-

Antibody Reduction:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in PBS.

-

Add a 10-50 fold molar excess of TCEP or DTT to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer back to PBS.

-

-

Conjugation with this compound:

-

Immediately after desalting, add a 5-20 fold molar excess of this compound (dissolved in a compatible solvent like DMSO) to the reduced antibody solution.

-

Incubate at room temperature for 2-12 hours with gentle mixing.

-

-

Click Chemistry Reaction:

-

To the antibody-linker conjugate, add a 1.5-5 fold molar excess of the alkyne- or DBCO-modified payload.

-

If using a terminal alkyne, add the appropriate copper catalyst and ligand (for CuAAC). For SPAAC with DBCO, no catalyst is needed.

-

Incubate at room temperature for 1-4 hours, or as optimized for the specific reaction.

-

-

Purification and Characterization:

-

Purify the resulting ADC using size exclusion or cation exchange chromatography to remove excess reagents.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, and mass spectrometry.[5][10] Confirm the integrity and binding affinity of the ADC using appropriate assays.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound.

Caption: Overall workflow for ADC synthesis using this compound.

Caption: Experimental workflow for ADC production.

Caption: General ADC mechanism of action at the cellular level.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. agilent.com [agilent.com]

- 6. Site-specific conjugation of native antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the bis-sulfone group reactivity

An In-depth Technical Guide to the Reactivity of the Bis-Sulfone Group

Abstract

The bis-sulfone group is a versatile functional moiety that has garnered significant attention in organic synthesis and medicinal chemistry. Often described as a "chemical chameleon," its reactivity can be modulated to act as an electrophile, a leaving group, or a stabilizer for adjacent carbanions.[1][2] This versatility has made bis-sulfones invaluable building blocks, particularly in the field of bioconjugation for the development of advanced therapeutics like antibody-drug conjugates (ADCs). This guide provides a detailed exploration of the core reactivity principles of the bis-sulfone group, summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying chemical and logical processes.

Core Reactivity Principles

The reactivity of the bis-sulfone group is primarily governed by the strong electron-withdrawing nature of the two sulfonyl (-SO₂) groups. This electronic effect renders the adjacent carbon atoms electrophilic and the protons on the α-carbon acidic. The primary mechanism through which bis-sulfones react, especially with nucleophiles like thiols, is a sequential process of Michael addition and elimination.

In the context of bioconjugation, particularly for re-bridging disulfide bonds in proteins, a bis-sulfone reagent first undergoes an elimination to form a mono-sulfone Michael acceptor.[3] This highly reactive intermediate then sequentially reacts with the two thiol groups generated from a reduced disulfide bond, effectively creating a stable three-carbon bridge and re-linking the protein chains.[4] This method offers a stable, irreversible linkage, which is a significant advantage over other conjugation chemistries.[5]

Divinyl sulfone, a related compound, is also widely used for reacting with thiols and serves as a model for understanding this reactivity.[6][7] The reaction is highly efficient and can proceed under mild, biologically compatible conditions.[7]

Applications in Drug Development

The unique reactivity of the bis-sulfone group has made it a powerful tool in drug development, most notably in the construction of Antibody-Drug Conjugates (ADCs).[3]

2.1. Disulfide Bond Re-bridging in ADCs ADCs combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[3] The linker connecting these two components is critical for the stability and efficacy of the conjugate. Bis-sulfone linkers are used to re-bridge the interchain disulfide bonds of an antibody after mild reduction.[4][8]

This approach offers several advantages:

-

Homogeneity: It leads to a more homogeneous product with a defined drug-to-antibody ratio (DAR), as the conjugation occurs at specific, known sites.[8]

-

Stability: The resulting thioether bonds are more stable than conjugates formed using traditional maleimide (B117702) chemistry.[8]

-

Restored Structure: The disulfide bond is effectively replaced by a covalent bridge, helping to maintain the antibody's structural integrity.[4]

Bis-sulfone reagents containing polyethylene (B3416737) glycol (PEG) spacers and cleavable linkers have been developed to improve solubility and ensure the controlled release of the cytotoxic payload inside target cells.[8][9]

2.2. Other Applications Beyond ADCs, bis-sulfone derivatives have been synthesized and evaluated as inhibitors for various enzymes. For instance, novel bis-sulfone compounds have shown promising inhibitory activity against carbonic anhydrases (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential as therapeutic agents for conditions like glaucoma and Alzheimer's disease.[10]

Key Chemical Reactions and Transformations

3.1. Thiol-Mediated Disulfide Bridging The cornerstone of bis-sulfone utility in bioconjugation is its reaction with thiols. The process begins with the mild reduction of a native disulfide bond in a protein to yield two free cysteine thiols. The bis-sulfone reagent is then introduced, which bridges these thiols in a sequential manner.

Caption: Mechanism of Thiol-Mediated Disulfide Bridging.

3.2. Julia-Kocienski Olefination While not a reaction of bis-sulfones per se, the Julia-Kocienski olefination is a critical transformation involving sulfones and highlights their utility in C-C bond formation.[11] It is a modified version of the Julia olefination that enables the one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds (aldehydes or ketones).[12][13] This reaction is prized for its typically high E-selectivity and tolerance of a wide range of functional groups, making it a powerful method in the synthesis of complex natural products and pharmaceuticals.[12][14]

Quantitative Reactivity Data

The efficiency of reactions involving sulfone groups is dependent on various factors, including pH, temperature, and the specific nature of the reactants.

Table 1: Kinetic Data for Vinyl Sulfone Reactivity with Thiols This table presents pseudo-first-order reaction rate constants for the immobilization of various bioactive ligands onto a vinyl sulfone-functionalized self-assembled monolayer (SAM).

| Ligand | pH | Observed Rate Constant (k_obs, min⁻¹) | Reference |

| Glutathione (GSH) | 7.5 | 0.057 | [15][16] |

| ab-NTA | 8.5 | 0.011 | [15][16] |

| Mannose | 10.5 | 0.009 | [15][16] |

| Data from kinetic studies on a model system demonstrate the influence of the nucleophile and pH on reaction speed. |

Table 2: Biological Activity of Novel Bis-Sulfone Derivatives This table summarizes the inhibitory constants (Ki) of a series of newly synthesized bis-sulfone compounds against key metabolic enzymes.

| Compound Series | Target Enzyme | Ki Range (nM) | Reference |

| 2a-2j | hCA I | 11.4 ± 3.4 to 70.7 ± 23.2 | [10] |

| 2a-2j | hCA II | 28.7 ± 6.6 to 77.6 ± 5.6 | [10] |

| 2a-2j | AChE | 18.7 ± 2.61 to 95.4 ± 25.52 | [10] |

| 2a-2j | BChE | 9.5 ± 2.1 to 95.5 ± 1.2 | [10] |

| These results highlight the potential of bis-sulfone scaffolds in designing potent enzyme inhibitors. |

Table 3: Typical Reaction Parameters for Protein Crosslinking with Bis(bromomethyl) Sulfone This table outlines the key parameters and their typical ranges for crosslinking experiments using a thiol-reactive bis-sulfone agent.

| Parameter | Typical Range | Notes | Reference |

| Crosslinker:Protein Molar Ratio | 10:1 to 100:1 | Higher ratios can increase efficiency but also non-specific modifications. | [17] |

| Reaction pH | 7.0 - 8.5 | Higher pH deprotonates thiols, increasing their nucleophilicity and the reaction rate. | [17] |

| Reaction Temperature | 4°C to 25°C | Lower temperatures can help minimize protein degradation and side reactions. | [17] |

| Incubation Time | 15 min to 2 hours | Must be optimized for the specific protein system to balance yield and sample integrity. | [17] |

| Typical Crosslinking Yield | 5% - 40% | Highly dependent on the accessibility of cysteine residues within the protein structure. | [17] |

Experimental Protocols

Protocol 1: General Synthesis of Bis-Sulfone Derivatives by Oxidation This protocol is adapted from the synthesis of novel bis-sulfone compounds from their bis-sulfide precursors.[10]

-

Dissolution: Dissolve the starting bis-sulfide compound in a suitable solvent mixture, such as dichloromethane/methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution while stirring. The molar ratio of oxidant to sulfide (B99878) is critical for achieving full oxidation to the sulfone.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any excess oxidant. Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure bis-sulfone derivative.

-

Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and IR spectroscopy.[10]

Protocol 2: Disulfide Re-bridging for Antibody-Drug Conjugate (ADC) Synthesis This protocol outlines a general workflow for conjugating a bis-sulfone linker-payload to an antibody.[5][8]

-

Antibody Preparation: Prepare the antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

Reduction: Add a mild reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution in a 2-5 molar excess per disulfide bond to be reduced. Incubate at 37°C for 30-60 minutes.

-

Removal of Reductant: Remove the excess reducing agent immediately using a desalting column or tangential flow filtration (TFF) to prevent re-oxidation of the thiols.

-

Conjugation: Add the bis-sulfone linker-payload, dissolved in a co-solvent like DMSO, to the reduced antibody solution. A typical molar excess of the linker-payload is 5-20 fold over the antibody.

-

Incubation: Incubate the reaction mixture at room temperature (or 4°C) for 1-4 hours. The optimal time should be determined empirically.

-

Purification: Remove the excess, unreacted linker-payload and purify the resulting ADC using chromatography techniques such as protein A affinity, ion exchange, or size exclusion chromatography.

-

Analysis: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels using methods like hydrophobic interaction chromatography (HIC), SDS-PAGE, and mass spectrometry.

Caption: Experimental Workflow for ADC Synthesis.

Protocol 3: Protein Crosslinking with Bis(bromomethyl) Sulfone This protocol provides a general method for using bis(bromomethyl) sulfone to study protein-protein interactions.[17]

-

Sample Preparation: Prepare the purified protein sample or cell lysate in a suitable buffer (e.g., HEPES, PBS, pH 7.0-8.0) free of primary amines or thiols. The protein concentration is typically in the range of 1-10 µM.

-

Crosslinker Preparation: Prepare a fresh stock solution of bis(bromomethyl) sulfone in an anhydrous organic solvent like DMSO or DMF.

-

Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final 20- to 50-fold molar excess. Incubate the mixture for 30-120 minutes at 4°C or room temperature.

-

Quenching: Stop the reaction by adding a quenching reagent, such as Tris or DTT, to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Analysis:

-

SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight crosslinked species.

-

Mass Spectrometry: For detailed interaction site mapping, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the crosslinked peptides.

-

Caption: Interdependence of Crosslinking Reaction Parameters.

Conclusion

The bis-sulfone group is a powerful and versatile functional handle in modern chemistry. Its well-defined reactivity with thiols has been expertly harnessed to create stable, homogeneous bioconjugates, significantly advancing the field of antibody-drug conjugates. The ability to fine-tune reaction conditions provides control over the conjugation process, while ongoing research continues to uncover new applications for bis-sulfone scaffolds as potent therapeutic agents. The data and protocols presented in this guide underscore the importance of the bis-sulfone group as a core component in the toolkit of researchers, chemists, and professionals in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. imperial.ac.uk [imperial.ac.uk]

- 5. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trapping of Thiol Terminated Acrylate Polymers with Divinyl Sulfone to Generate Well-Defined Semi-Telechelic Michael Acceptor Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 12. Julia olefination - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

A Technical Guide to Bis-sulfone-PEG3-azide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, precision, stability, and versatility are paramount. Bis-sulfone-PEG3-azide has emerged as a powerful heterobifunctional linker, enabling the site-specific conjugation of molecules to proteins, particularly antibodies, for the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the core attributes of this compound, including its chemical properties, reaction mechanisms, and detailed protocols for its application in bioconjugation.

This compound incorporates two key functional moieties: a bis-sulfone group and an azide (B81097) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. The bis-sulfone serves as a thiol-reactive handle that can selectively re-bridge reduced disulfide bonds in proteins, offering a stable thioether linkage. The terminal azide group provides a versatile handle for "click chemistry," specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allowing for the efficient and bioorthogonal attachment of a wide range of molecules, such as cytotoxic drugs, imaging agents, or other biomolecules.[1][2][3] The PEG3 spacer enhances the solubility and reduces the aggregation of the resulting bioconjugate.[1]

Core Properties and Data Presentation

This compound is a versatile linker with well-defined chemical and physical properties. A summary of its key characteristics and relevant quantitative data for its bioconjugation reactions are presented in the tables below.

| Property | Value | Reference |

| Chemical Formula | C33H40N4O9S2 | |

| Molecular Weight | 700.82 g/mol | |

| CAS Number | 1802908-01-5 | [4] |

| Purity | Typically ≥95% | [4] |

| Appearance | Colorless to light yellow liquid | |

| Storage | -20°C for 1 month, -80°C for 6 months | [2] |

| Parameter | Value | Conditions | Reference |

| Thioether Bond Stability | Half-life doubled relative to maleimide (B117702) conjugate in human plasma. ~90% of sulfone conjugate remained intact after 1 month in human plasma at 37°C. | Human plasma at 37°C | [5][6] |

| Disulfide Re-bridging Efficiency | Nearly quantitative (95%) conversion with 2 equivalents of a bis-sulfone reagent. 78% conversion to a DAR4 ADC with trastuzumab. | Fab fragment of trastuzumab. Trastuzumab with MMAE bis-sulfone reagent. | [7] |

| Disulfide Reduction Rate | Rate constant of 889 ± 12 M⁻¹s⁻¹ for the reaction of a model disulfide with sulfide (B99878) at pH 7.4. | DTNB as a model disulfide. | [8] |

| Parameter | Value | Reactants & Conditions | Reference |

| Second-Order Rate Constant (k2) | 0.18–0.37 M⁻¹s⁻¹ | DBCO-PEG5-trastuzumab with azides in various buffers. | |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C for antibody-oligo conjugation. 6 hours at 37°C for antibody fragment labeling. | DBCO-antibody with azide-modified oligonucleotide. Azide-modified antibody fragment with cyclooctyne (B158145) probe. | [9][10] |

| Effect of PEG Linker | Presence of a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by an average of 31 ± 16%. | DBCO-trastuzumab vs. DBCO-PEG5-trastuzumab. | [11] |

| Effect of pH | Higher pH values generally increase SPAAC reaction rates (buffer-dependent). | Sulfo-DBCO-amine with azides in various buffers (pH 5-10). | [11] |

| Effect of Buffer | HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7). | Sulfo-DBCO-amine with azides. | [11] |

Experimental Protocols

Protocol 1: Disulfide Bond Reduction and Bis-sulfone Conjugation of an Antibody

This protocol outlines the procedure for the site-specific conjugation of a molecule to an antibody, such as trastuzumab, via disulfide bond re-bridging using a bis-sulfone linker.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

-

Bis-sulfone functionalized payload

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification column (e.g., size-exclusion chromatography)

-

Reaction buffers (e.g., PBS)

Procedure:

-

Antibody Preparation:

-

Adjust the antibody concentration to 5-10 mg/mL in PBS, pH 7.4.

-

-

Reduction of Disulfide Bonds:

-

Add a 5-10 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[12]

-

-

Conjugation Reaction:

-

Remove excess TCEP using a desalting column.

-

Immediately add the bis-sulfone functionalized payload to the reduced antibody solution. A molar ratio of approximately 10 equivalents of the bis-sulfone reagent per antibody is a good starting point.[13]

-

Incubate the reaction mixture at room temperature for 12 hours.[13]

-

-

Quenching:

-

Add a quenching reagent like N-acetylcysteine to stop the reaction.

-

-

Purification:

-

Purify the antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.[14]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-functionalized molecule to an azide-modified antibody, which can be prepared using this compound.

Materials:

-

Azide-modified antibody (1-10 mg/mL in PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., drug, fluorophore)

-

Anhydrous DMSO

-

Reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).

-

Ensure the azide-modified antibody is in an appropriate reaction buffer.

-

-

SPAAC Reaction:

-

Add the DBCO-functionalized molecule stock solution to the azide-modified antibody solution. A 2-4 fold molar excess of the DBCO reagent over the antibody is a common starting point.[9] The final DMSO concentration should be kept below 20% to avoid protein denaturation.[15]

-

Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[9]

-

-

Purification:

-

Remove the excess unreacted DBCO-functionalized molecule and byproducts via size-exclusion chromatography.[15]

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by ADCs created with this compound, as well as the experimental workflows for bioconjugation.

References

- 1. This compound | CAS:1802908-01-5 | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. This compound, 1802908-01-5 | BroadPharm [broadpharm.com]

- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Kinetic and thermodynamic studies on the disulfide-bond reducing potential of hydrogen sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Cleavable ADC Linkers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this therapeutic strategy is the linker, a critical component that dictates the stability, efficacy, and safety of the ADC. Among the various linker technologies, cleavable linkers have emerged as a dominant and versatile class, engineered to remain stable in systemic circulation and selectively release their cytotoxic payload within the tumor microenvironment or inside cancer cells.

This technical guide provides a comprehensive exploration of cleavable ADC linkers, delving into their mechanisms of action, comparative performance data, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.

Types and Mechanisms of Cleavable Linkers

Cleavable linkers are designed to exploit the unique physiological and biochemical differences between the systemic circulation and the tumor microenvironment or the intracellular compartments of cancer cells. They can be broadly categorized into two main classes: chemically cleavable and enzymatically cleavable linkers.

Chemically Cleavable Linkers

These linkers rely on the distinct chemical conditions present in tumors or within cellular compartments for their cleavage.

-

pH-Sensitive Linkers (Hydrazones): These linkers are stable at the physiological pH of blood (around 7.4) but are designed to hydrolyze and release their payload in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[1][2] Hydrazone linkers were among the first to be clinically validated, notably in gemtuzumab ozogamicin (B1678132) (Mylotarg®).[1][3] However, they can exhibit some instability in circulation, which has led to the development of more stable alternatives.[1]

-

Glutathione-Sensitive Linkers (Disulfides): This class of linkers leverages the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, within the cytoplasm of cells (1-10 mM) compared to the extracellular environment (approximately 5 µM).[][5] The disulfide bond within the linker is cleaved by intracellular GSH, releasing the payload. The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond to minimize premature cleavage in the bloodstream.[6]

Enzymatically Cleavable Linkers

These linkers incorporate specific peptide sequences or other motifs that are substrates for enzymes that are highly active within the tumor microenvironment or inside lysosomes.

-

Protease-Sensitive Linkers (Dipeptides): These are the most widely used enzymatically cleavable linkers and typically contain a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[7][8] These sequences are recognized and cleaved by lysosomal proteases, particularly cathepsin B, which is often overexpressed in tumor cells.[9][10] The Val-Cit linker is known for its high stability in plasma and efficient cleavage within the lysosome.[7][9]

-

β-Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomes of some tumor types and can also be found in the tumor microenvironment.[11][12][13] β-Glucuronide linkers are generally very stable in circulation and their hydrophilic nature can help to reduce the aggregation of ADCs with hydrophobic payloads.[11][12]

Quantitative Comparison of Cleavable Linkers

The selection of an appropriate cleavable linker is a critical decision in ADC design, influenced by factors such as the payload, the target antigen's biology, and the tumor type. The following tables summarize key quantitative data to facilitate a comparative assessment of different cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable ADC Linkers

| Linker Type | Linker Example | Half-life in Human Plasma | Key Observations | Reference(s) |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | > 230 days | Highly stable in human plasma. Can be less stable in mouse plasma due to carboxylesterase activity. | [7][9] |

| Valine-Alanine (Val-Ala) | Stable | High stability in human plasma and improved stability in mouse plasma compared to Val-Cit. | [7] | |

| pH-Sensitive | Hydrazone | ~2 days | Stability is pH-dependent but can show instability in circulation, leading to premature drug release. | [7][] |

| Silyl Ether | > 7 days | Demonstrates significantly improved plasma stability compared to traditional hydrazone and carbonate linkers. | [15][16] | |

| Glutathione-Sensitive | Disulfide | Variable | Stability can be modulated by steric hindrance around the disulfide bond. | [7] |

| Enzyme-Sensitive (Other) | β-Glucuronide | Highly Stable | Exhibits high stability and in vivo efficacy. | [7] |

| Sulfatase-Cleavable | High (> 7 days in mouse plasma) | Shows high plasma stability and potent in vitro cytotoxicity. | [16] |

Note: The presented data are illustrative and can vary based on the specific antibody, payload, conjugation site, and experimental conditions.

Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference(s) |

| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [17] |

| Cleavable (Val-Ala) | MMAE | HER2+ | Similar to Val-Cit | [7] |

| Cleavable (Hydrazone) | Doxorubicin | Various | Variable (Generally less potent than protease-sensitive linkers) | [7] |

| Cleavable (β-Galactosidase) | MMAE | HER2+ | 8.8 | [7] |

| Cleavable (Sulfatase) | MMAE | HER2+ | 61 | [7] |

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table provides a general comparison.

Experimental Protocols

Rigorous in vitro and in vivo evaluation is essential to characterize the performance of cleavable linkers and select the optimal candidate for a given ADC.

In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species (e.g., human, mouse, rat).

Methodology:

-

ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in plasma and a control sample in phosphate-buffered saline (PBS).

-

Incubation: Incubate the samples at 37°C with gentle shaking.

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours) and immediately freeze them at -80°C to halt any further reaction.

-

Sample Analysis:

-

To measure Drug-to-Antibody Ratio (DAR): Thaw the samples and analyze the average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in DAR over time indicates linker cleavage.

-

To measure released payload: Extract the free payload from the plasma samples using protein precipitation or solid-phase extraction and quantify the amount using LC-MS/MS.

-

-

Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.

Lysosomal Stability and Cleavage Assay

Objective: To evaluate the cleavage of the linker and release of the payload in a simulated lysosomal environment.

Methodology:

-

Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or use commercially available lysosomal fractions.

-

ADC Incubation: Incubate the ADC with the lysosomal homogenate at 37°C in an appropriate acidic buffer (e.g., pH 4.5-5.0).

-

Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 0.5, 1, 2, 4, 8 hours).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a protease inhibitor cocktail).

-

Sample Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the released payload using LC-MS/MS.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage rate of the linker in the lysosomal environment.

In Vitro Cytotoxicity Assay

Objective: To determine the in vitro potency (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cancer cells.

Methodology:

-

Cell Seeding: Seed both antigen-positive and antigen-negative cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, a negative control (e.g., unconjugated antibody), and the free payload in complete cell culture medium. Replace the existing medium in the wells with the ADC dilutions.

-

Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).

-

Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells for each concentration. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizing Pathways and Workflows

ADC Intracellular Trafficking and Payload Release

The following diagram illustrates the general pathway of an ADC from binding to a cancer cell to the release of its cytotoxic payload.

Caption: General intracellular trafficking pathway of an ADC.

Cleavage Mechanisms of Different Linkers

The following diagrams illustrate the specific cleavage mechanisms for the three main types of cleavable linkers.

Caption: Cleavage of a protease-sensitive (Val-Cit) linker.

Caption: Cleavage of a pH-sensitive (hydrazone) linker.

Caption: Cleavage of a glutathione-sensitive (disulfide) linker.

Experimental Workflow for ADC Linker Evaluation

The following diagram outlines a typical experimental workflow for the in vitro evaluation of an ADC with a cleavable linker.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. adcreview.com [adcreview.com]

- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 9. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. β-Glucuronidase-Cleavable Linkers: Precision Tools for ADC Payload Release - SigutLabs [sigutlabs.com]

- 12. β-Glucuronide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. β-Glucuronide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 15. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]

- 16. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

The Core of Connection: An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential "click" reaction, revolutionizing molecular assembly across various scientific disciplines. Its robustness, high efficiency, and bioorthogonality have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][2][3][4] This technical guide delves into the fundamental principles of CuAAC, providing a comprehensive overview of its mechanism, key components, and optimized experimental protocols.

The CuAAC Reaction: A Triumph of "Click Chemistry"

First reported independently by the groups of Meldal and Sharpless in 2002, the CuAAC reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[3][5] This reaction is a significant advancement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[3][6] The introduction of a copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed version and ensures high regioselectivity.[6][7]

The key advantages of the CuAAC reaction include:

-

High Yields: The reaction often proceeds to completion, providing near-quantitative yields of the triazole product.[1][2]

-

Mild Reaction Conditions: CuAAC is typically performed at room temperature and is compatible with a wide range of solvents, including aqueous media, over a pH range of 4 to 12.[6][7][8]

-

Exceptional Functional Group Tolerance: The azide and alkyne functional groups are largely unreactive with most common functionalities found in biological molecules, making the reaction highly specific and bioorthogonal.[6][9]

-

Simple Product Isolation: The high efficiency and minimal side products often allow for simple filtration or extraction to isolate the pure product, frequently eliminating the need for chromatographic purification.[6]

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the CuAAC reaction involves a series of steps orchestrated by the copper(I) catalyst. While mononuclear and dinuclear pathways have been proposed and studied, the fundamental transformations are illustrated below.

The reaction is initiated by the coordination of the copper(I) catalyst to the terminal alkyne, forming a copper-acetylide intermediate.[10] This intermediate then reacts with the azide to form a six-membered copper metallacycle, which subsequently undergoes ring contraction to a more stable copper triazolide.[] Protonolysis of the copper-triazolide bond releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, thus completing the catalytic cycle.[6]

Key Reaction Components and Optimization

The success of a CuAAC reaction hinges on the careful selection and optimization of its core components.

Copper Catalyst and Reducing Agent

The active catalyst is the copper(I) ion. While Cu(I) salts like CuBr or CuI can be used directly, they are prone to oxidation to the inactive Cu(II) state.[12] A more common and convenient approach is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent.[12][13] Sodium ascorbate (B8700270) is the most widely used reducing agent for this purpose.[13][14]

Ligands for Catalyst Stabilization and Acceleration

To prevent oxidation and disproportionation of the Cu(I) catalyst and to enhance reaction rates, stabilizing ligands are often employed.[5][15] These ligands chelate the copper ion, protecting it from the reaction medium and improving its catalytic activity. For bioconjugation applications where cytotoxicity is a concern, ligands are crucial for minimizing cellular damage.[15][16]

Table 1: Comparison of Common CuAAC Accelerating Ligands

| Ligand | Key Properties | Biocompatibility | Solubility |

| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | High reaction kinetics, stabilizes Cu(I) | Low | Low water solubility, high organic solubility |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Moderate reaction kinetics, good Cu(I) stabilization | Moderate | High water solubility, low organic solubility |

| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Very high reaction kinetics, requires very low copper concentration | Very High | Moderate water and organic solubility |

| BTTES (2,2',2''-(1,4,7-triazacyclononane-1,4,7-triyl)triethanesulfonic acid) | High reaction kinetics, very stable in biological systems | Very High | High water solubility, low organic solubility |

Data compiled from various sources.[15][17]

Solvents and Reaction Conditions

A significant advantage of CuAAC is its compatibility with a wide range of solvents.[9] For organic synthesis, solvents like t-BuOH/H₂O mixtures, DMF, DMSO, and THF are commonly used.[18] For bioconjugation, the reaction is often performed in aqueous buffers.[9] The reaction is generally conducted at room temperature, although gentle heating (e.g., to 40-50 °C) can sometimes increase the rate, particularly with less reactive substrates.[18] The optimal pH is typically in the neutral to slightly basic range (pH 7-8).[18]

Experimental Protocols

Below are generalized and optimized protocols for performing CuAAC reactions in both organic synthesis and bioconjugation contexts.

General Protocol for Organic Synthesis

This protocol is a starting point and may require optimization depending on the specific substrates.

Workflow for a Typical CuAAC Reaction:

Materials:

-

Azide (1.0 equiv)

-

Terminal Alkyne (1.0 - 1.2 equiv)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium Ascorbate (5-10 mol%)

-

Ligand (e.g., TBTA or THPTA, 1-5 mol%) (Optional, but recommended)

-

Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)

Procedure:

-

To a reaction vessel, add the azide and the alkyne.

-

Dissolve the reactants in the chosen solvent system.

-

In a separate vial, prepare a stock solution of CuSO₄ and, if used, the ligand in the reaction solvent or water.

-

Add the copper/ligand solution to the reaction mixture.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography or recrystallization.

Protocol for Bioconjugation

This protocol is designed for labeling biomolecules such as proteins or nucleic acids.

Materials:

-

Alkyne-modified biomolecule (e.g., 25 µM)

-

Azide-containing cargo (e.g., fluorescent dye, biotin) (2-10 equiv relative to the biomolecule)

-

Copper(II) Sulfate (e.g., 50-250 µM final concentration)

-

Water-soluble ligand (e.g., THPTA, BTTAA) (5 equivalents relative to copper)

-

Sodium Ascorbate (e.g., 2.5-5 mM final concentration)

-

Aminoguanidine (B1677879) (optional, to scavenge reactive ascorbate byproducts) (e.g., 25 µL of a stock solution)[19]

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-cargo in the reaction buffer.

-

Prepare a premixed solution of CuSO₄ and the ligand. It is crucial to mix the copper and ligand before adding them to the biomolecule solution to prevent copper-mediated damage.[14]

-

Add the copper-ligand complex to the biomolecule-azide mixture.

-

If using, add the aminoguanidine solution.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using a fluorescent cargo.

-

Purify the resulting bioconjugate to remove excess reagents using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification.[20]

Quantitative Data and Performance

The efficiency of the CuAAC reaction can be influenced by several factors. The following table summarizes typical yields and reaction times under various conditions reported in the literature.

Table 2: Representative CuAAC Reaction Parameters and Yields

| Azide Substrate | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Benzyl Azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | RT | < 0.1 | >99 |

| Phenyl Azide | Phenylacetylene | 0.5 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)₂] | Neat | RT | 0.5 | >99 |